8,9-Dichloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Dichloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to naphthalene, with one of the carbon atoms replaced by a nitrogen atom
Preparation Methods
The synthesis of 8,9-Dichloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Chlorination: The precursor undergoes chlorination to introduce chlorine atoms at specific positions on the aromatic ring.
Cyclization: The chlorinated intermediate is then subjected to cyclization reactions to form the isoquinoline core structure.
Oxidation: The resulting isoquinoline derivative is oxidized to introduce the oxo group at the desired position.
Nitrile Formation: Finally, the nitrile group is introduced through a suitable reaction, such as the Sandmeyer reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
8,9-Dichloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the nitrile group to an amine.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
8,9-Dichloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biological studies to investigate its interactions with various biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 8,9-Dichloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
8,9-Dichloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile can be compared with other similar compounds, such as:
9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile: This compound has a similar structure but lacks one chlorine atom, which may affect its reactivity and biological activity.
1,6-Naphthyridines: These compounds share a similar core structure but have different substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
919291-04-6 |
---|---|
Molecular Formula |
C14H6Cl2N2O |
Molecular Weight |
289.1 g/mol |
IUPAC Name |
8,9-dichloro-1-oxo-2H-benzo[h]isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C14H6Cl2N2O/c15-11-4-9-8(6-17)3-7-1-2-18-14(19)13(7)10(9)5-12(11)16/h1-5H,(H,18,19) |
InChI Key |
PLAQBGNSUSXJPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=C3C=C(C(=CC3=C(C=C21)C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.